Calcium octadecylbenzenesulphonate

Catalog No.
S13195649
CAS No.
36250-83-6
M.F
C24H41CaO3S+
M. Wt
449.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium octadecylbenzenesulphonate

CAS Number

36250-83-6

Product Name

Calcium octadecylbenzenesulphonate

IUPAC Name

calcium;2-octadecylbenzenesulfonate

Molecular Formula

C24H41CaO3S+

Molecular Weight

449.7 g/mol

InChI

InChI=1S/C24H42O3S.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27;/h18-19,21-22H,2-17,20H2,1H3,(H,25,26,27);/q;+2/p-1

InChI Key

PILSFGHZZRRCMA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]

Calcium octadecylbenzenesulphonate is a complex organic compound that belongs to the class of sulfonates, characterized by the presence of a long-chain hydrocarbon (octadecyl) and a sulfonate group attached to a benzene ring. Its chemical structure can be represented as C₁₈H₃₇NaO₃S, indicating the presence of carbon, hydrogen, sodium, oxygen, and sulfur atoms. This compound is primarily utilized as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in various applications.

That are typical for sulfonates. These include:

  • Hydrolysis: In aqueous environments, it can hydrolyze to release octadecyl alcohol and benzenesulfonic acid.
  • Neutralization: The sulfonate group can react with bases, forming salts that can enhance its solubility in water.
  • Esterification: The alcohol moiety can participate in esterification reactions with carboxylic acids.

These reactions highlight the compound's versatility in chemical processes.

Research indicates that calcium octadecylbenzenesulphonate exhibits biological activity, particularly in antimicrobial applications. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it valuable in formulations aimed at controlling microbial contamination. Its biocompatibility also allows for its use in various biomedical applications, although more extensive studies are necessary to fully understand its effects on human health and the environment.

The synthesis of calcium octadecylbenzenesulphonate typically involves several steps:

  • Preparation of Octadecylbenzene: This can be achieved through alkylation of benzene with octadecyl bromide or other alkyl halides.
  • Sulfonation: The resulting octadecylbenzene is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
  • Neutralization: Finally, the sulfonic acid is neutralized with calcium hydroxide or calcium carbonate to produce calcium octadecylbenzenesulphonate.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Calcium octadecylbenzenesulphonate has a range of applications, including:

  • Surfactants: Used in detergents and cleaning products due to its ability to lower surface tension and enhance wetting properties.
  • Emulsifiers: Employed in cosmetic formulations to stabilize emulsions.
  • Antimicrobial Agents: Incorporated into products aimed at preventing microbial growth.
  • Industrial

Calcium octadecylbenzenesulphonate shares similarities with several other compounds within the sulfonate family. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Sodium dodecylbenzenesulfonateShorter alkyl chain (dodecyl)Commonly used as a detergent
Calcium lauryl sulfateContains a lauryl group (C₁₂)Widely used in personal care products
Potassium octadecylbenzenesulfonateSimilar hydrocarbon chain but potassium salt formMay exhibit different solubility properties

Uniqueness of Calcium Octadecylbenzenesulphonate:

  • The long octadecyl chain provides enhanced hydrophobicity compared to shorter-chain analogs, which may improve performance in specific applications like oil recovery.
  • Its calcium salt form offers distinct solubility characteristics that can be advantageous in formulations requiring stability across varying pH levels.

Hydrogen Bond Acceptor Count

3

Exact Mass

449.2402322 g/mol

Monoisotopic Mass

449.2402322 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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